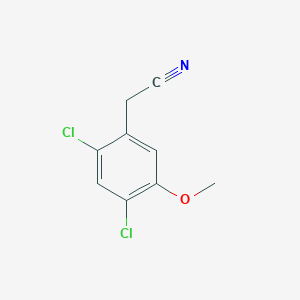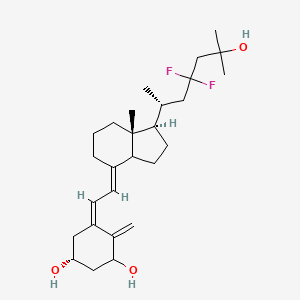
1-25-Dihydroxy-23,23-difluorovitamin D3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-25-Dihydroxy-23,23-difluorovitamin D3 is a synthetic analogue of vitamin D3. This compound is characterized by the presence of two fluorine atoms at the 23rd carbon position, which significantly alters its biological activity and metabolic stability.
Vorbereitungsmethoden
The synthesis of 1-25-Dihydroxy-23,23-difluorovitamin D3 involves several key steps:
Starting Materials: The synthesis begins with Inhoffen-Lythgoe diol, which is a common precursor in the synthesis of vitamin D analogues.
Introduction of Fluorine Atoms: The C23 difluoro unit is introduced using N,N-diethylaminosulfur trifluoride (DAST), a reagent known for its ability to introduce fluorine atoms into organic molecules.
Formation of Key Intermediates: The key intermediates, such as 23,23-difluoro-CD-ring precursors, are synthesized through a series of reactions involving α-ketoester and other reagents.
Final Steps: The final steps involve the hydroxylation of the side chain to produce the desired compound.
Analyse Chemischer Reaktionen
1-25-Dihydroxy-23,23-difluorovitamin D3 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone or aldehyde groups back to hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-25-Dihydroxy-23,23-difluorovitamin D3 has several scientific research applications:
Wirkmechanismus
1-25-Dihydroxy-23,23-difluorovitamin D3 exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of genes involved in calcium and phosphate homeostasis . The binding of the compound to VDR leads to the activation of target genes, resulting in increased intestinal calcium absorption and enhanced renal calcium reabsorption .
Vergleich Mit ähnlichen Verbindungen
1-25-Dihydroxy-23,23-difluorovitamin D3 is unique due to the presence of fluorine atoms at the 23rd carbon position. Similar compounds include:
25-Hydroxyvitamin D3: The non-fluorinated counterpart, which has lower metabolic stability and binding affinity to VDR.
26,26,26,27,27,27-Hexafluoro-1,25-dihydroxyvitamin D3: A highly potent analogue with six fluorine atoms, known for its long-lasting biological activity.
Falecalcitriol: A clinically approved vitamin D3 analogue containing a hexafluoroisopropanol unit, used in the treatment of secondary hyperparathyroidism.
The unique fluorination pattern of this compound provides it with distinct pharmacokinetic properties, making it a valuable compound for research and therapeutic applications.
Eigenschaften
Molekularformel |
C27H42F2O3 |
|---|---|
Molekulargewicht |
452.6 g/mol |
IUPAC-Name |
(1R,5Z)-5-[(2E)-2-[(1R,7aR)-1-[(2R)-4,4-difluoro-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H42F2O3/c1-17(15-27(28,29)16-25(3,4)32)22-10-11-23-19(7-6-12-26(22,23)5)8-9-20-13-21(30)14-24(31)18(20)2/h8-9,17,21-24,30-32H,2,6-7,10-16H2,1,3-5H3/b19-8+,20-9-/t17-,21-,22-,23?,24?,26-/m1/s1 |
InChI-Schlüssel |
RULUGCIDKTYTMP-JENZUCIISA-N |
Isomerische SMILES |
C[C@H](CC(CC(C)(C)O)(F)F)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CC(C3=C)O)O)C |
Kanonische SMILES |
CC(CC(CC(C)(C)O)(F)F)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


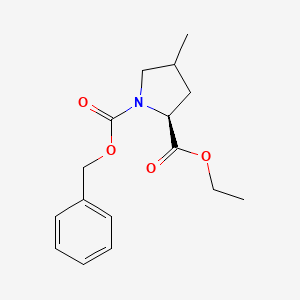
![(2,4-Dioxo-1,3-diazaspiro[4.4]non-3-yl)-acetonitrile](/img/structure/B12851975.png)
![Methyl 5-[4-(methylsulfanyl)phenyl]nicotinate](/img/structure/B12851980.png)
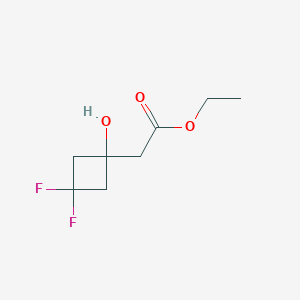
![1-[4-Cyano-3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12851982.png)
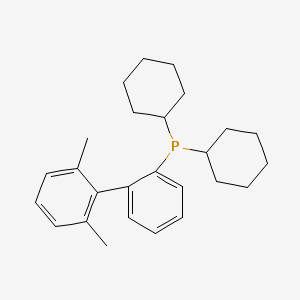
![Methyl 2-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-3-carboxylate](/img/structure/B12852016.png)
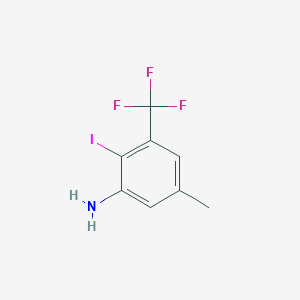

![1-(4-(Difluoromethoxy)phenyl)-3-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)thiourea](/img/structure/B12852035.png)

